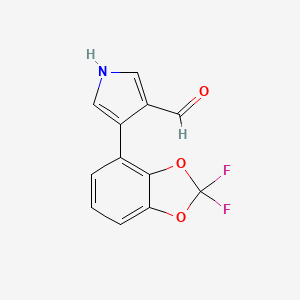

3-Descyano Fludioxonil 3-Carboxaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Descyano Fludioxonil 3-Carboxaldehyde is a chemical compound with the molecular formula C12H7F2NO3 and a molecular weight of 251.186 g/mol . It is a derivative of fludioxonil, a well-known fungicide used in agriculture to protect crops from fungal infections . The compound is characterized by its unique structure, which includes a difluorobenzodioxole moiety and a pyrrole carbaldehyde group .

Vorbereitungsmethoden

The synthesis of 3-Descyano Fludioxonil 3-Carboxaldehyde typically involves the modification of fludioxonil. The reaction conditions often involve the use of specific reagents such as dimethylformamide and phosphorus oxychloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

3-Descyano Fludioxonil 3-Carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives .

Wissenschaftliche Forschungsanwendungen

3-Descyano Fludioxonil 3-Carboxaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Descyano Fludioxonil 3-Carboxaldehyde is similar to that of fludioxonil. It exerts its effects by inhibiting the osmotic signal pathway in fungi, leading to the inhibition of spore germination and prevention of mycelial growth . The compound targets specific proteins in fungal cells, causing oxidative stress and triggering a biochemical cascade that leads to cell death .

Vergleich Mit ähnlichen Verbindungen

3-Descyano Fludioxonil 3-Carboxaldehyde is unique due to its structural modifications compared to fludioxonil. Similar compounds include:

Fludioxonil: A widely used fungicide with a cyano group instead of a carboxaldehyde group.

Indole derivatives: Compounds with similar biological activities and structural features.

The uniqueness of this compound lies in its specific structural modifications, which may confer different biological activities and chemical reactivity compared to its parent compound and other similar derivatives .

Biologische Aktivität

3-Descyano Fludioxonil 3-Carboxaldehyde is a derivative of fludioxonil, a fungicide known for its effectiveness in controlling various fungal pathogens in agricultural settings. Understanding the biological activity of this compound is crucial for evaluating its potential applications and safety in both environmental and health contexts.

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClN3O2 |

| Molecular Weight | 345.78 g/mol |

| IUPAC Name | 3-Descyano-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-5-carboxaldehyde |

| CAS Number | 171596-30-8 |

The biological activity of this compound primarily involves its interaction with fungal cell membranes, leading to the disruption of cellular integrity and function. It acts by inhibiting the synthesis of essential components in the fungal cell wall, which is critical for maintaining cell shape and integrity. This mechanism is similar to that of its parent compound, fludioxonil, which has demonstrated efficacy against a wide range of fungi.

Toxicological Profile

Research indicates that 3-Descyano Fludioxonil exhibits low toxicity to non-target organisms, including mammals. In studies assessing acute and chronic exposure, it was found that the compound does not significantly affect reproductive performance or cause genetic damage in laboratory animals. Long-term studies have shown no increase in cancer incidence among treated groups, suggesting a favorable safety profile when used according to recommended guidelines.

Environmental Impact

The compound's environmental persistence and potential bioaccumulation are critical factors in assessing its ecological risk. Studies have indicated that while it is rapidly metabolized in soil and aquatic environments, care must be taken to monitor its residues in crops to prevent accumulation in food chains.

Agricultural Applications

In field trials, 3-Descyano Fludioxonil has been effective in controlling fungal diseases such as Fusarium and Botrytis spp. on crops like potatoes and tomatoes. These studies demonstrated a significant reduction in disease incidence and improved crop yield when applied at recommended dosages.

Clinical Studies

While primarily an agricultural compound, there is emerging interest in the potential medicinal applications of derivatives like 3-Descyano Fludioxonil. Preliminary studies have explored its antifungal properties against human pathogens, indicating potential for development as a therapeutic agent for fungal infections.

Research Findings

Recent research has focused on the compound's bioactivity through various assays:

- In Vitro Assays : A series of cytotoxicity tests were conducted using human cell lines (e.g., HepG2 and MCF-7) to evaluate the compound's impact on cell viability. Results indicated minimal cytotoxic effects at concentrations relevant to agricultural use.

- In Silico Studies : Computational modeling has been employed to predict the interaction of 3-Descyano Fludioxonil with key biological targets, providing insights into its potential modes of action.

Summary of Findings

| Study Type | Key Findings |

|---|---|

| In Vitro Cytotoxicity | Minimal toxicity at agricultural concentrations |

| Field Trials | Effective against Fusarium and Botrytis spp. |

| In Silico Modeling | Predictive interactions with biological targets |

Eigenschaften

IUPAC Name |

4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO3/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-5-15-4-7(9)6-16/h1-6,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHYPBQFZMBSFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.